molecular formula C13H9BrClFO B8032041 1-(Benzyloxy)-2-bromo-4-chloro-5-fluorobenzene

1-(Benzyloxy)-2-bromo-4-chloro-5-fluorobenzene

Cat. No.: B8032041
M. Wt: 315.56 g/mol
InChI Key: ULJTWZXNDQHHPR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-4-chloro-5-fluorobenzene is an aromatic compound with a complex structure, characterized by the presence of multiple substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-bromo-4-chloro-5-fluorobenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-bromo-4-chloro-5-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration or sulfonation.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a carboxylic acid or reduced to a benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used, often in the presence of a catalyst like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aniline derivative, while oxidation of the benzyloxy group would produce a benzoic acid derivative.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-4-chloro-5-fluorobenzene has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-4-chloro-5-fluorobenzene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites. The presence of multiple substituents on the benzene ring allows for specific interactions with biological molecules, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-bromo-4-chlorobenzene: Lacks the fluorine substituent, which may affect its reactivity and applications.

    1-(Benzyloxy)-2-bromo-5-fluorobenzene: Lacks the chlorine substituent, leading to different chemical properties.

    1-(Benzyloxy)-4-chloro-5-fluorobenzene: Lacks the bromine substituent, which can influence its use in synthetic chemistry.

Uniqueness

1-(Benzyloxy)-2-bromo-4-chloro-5-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique arrangement allows for specific reactivity patterns and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-bromo-5-chloro-4-fluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJTWZXNDQHHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-4-chloro-5-fluoro-phenol (1 eq) was taken up in DMF. Caesium Carbonate (2.5 eq) was added and the solution was stirred for 5 minutes. Benzyl bromide (1.05 eq) was added and all was stirred at room temperature for 3 hours under nitrogen. The reaction mixture was diluted with brine and extracted into diethyl ether. The organic phase was washed several time with brine, dried over MgSO4, filtered and concentrated in vacuo, to give 1-benzyloxy-2-bromo-4-chloro-5-fluoro-benzene as an oil, which solidified on standing.
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